![molecular formula C18H17F2NO3 B266975 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TFB, is a compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to act as an inhibitor of several enzymes, including protein kinases and histone deacetylases. By inhibiting these enzymes, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can alter gene expression and induce cell death in cancer cells. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is also known to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of interest is the development of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide's effects on gene expression and cellular signaling pathways. Finally, there is potential for the development of new formulations of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide that address its solubility issues and improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)aniline with 2,4-difluorobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been studied for its potential application in the treatment of various diseases, including cancer and neurological disorders. Studies have shown that 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising anti-cancer agent. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Eigenschaften
Produktname |
2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide |
---|---|
Molekularformel |
C18H17F2NO3 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2,4-difluoro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H17F2NO3/c19-12-3-8-16(17(20)10-12)18(22)21-13-4-6-14(7-5-13)24-11-15-2-1-9-23-15/h3-8,10,15H,1-2,9,11H2,(H,21,22) |
InChI-Schlüssel |
GZGDOARKMWTHCL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Kanonische SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.